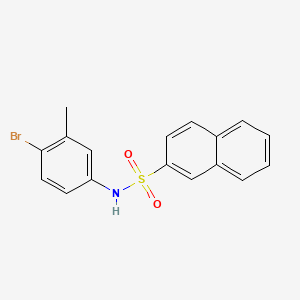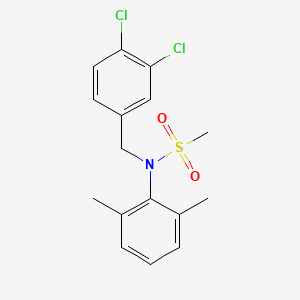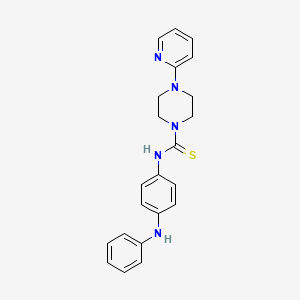![molecular formula C14H21N3O3S B3618259 N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B3618259.png)
N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide
Vue d'ensemble
Description
N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide, also known as DPPES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPES belongs to the class of sulfonamide compounds that are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells. This compound also inhibits the activity of key enzymes involved in the biosynthesis of essential cellular components in bacteria and fungi, leading to their growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce DNA damage and subsequent apoptosis in cancer cells. This compound also inhibits the growth of bacteria and fungi by inhibiting the biosynthesis of essential cellular components. Moreover, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide in lab experiments include its potent anticancer, antibacterial, and antifungal activities, making it a versatile compound for various research applications. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Orientations Futures
The future directions for N,N-dimethyl-N'-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N'-phenylsulfamide research include the development of new derivatives with improved efficacy and reduced toxicity. Moreover, the potential use of this compound as a therapeutic agent for various inflammatory and oxidative stress-related diseases should be explored further. The development of new formulations and delivery methods for this compound should also be investigated to enhance its bioavailability and efficacy. Finally, the potential use of this compound as a lead compound for the development of new antibiotics and antifungal agents should be explored further.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound exhibits potent anticancer, antibacterial, and antifungal activities and has been shown to induce DNA damage and subsequent apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions. The future directions for this compound research include the development of new derivatives with improved efficacy and reduced toxicity, the potential use of this compound as a therapeutic agent for various inflammatory and oxidative stress-related diseases, and the development of new formulations and delivery methods for this compound.
Propriétés
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-15(2)21(19,20)17(13-8-4-3-5-9-13)12-14(18)16-10-6-7-11-16/h3-5,8-9H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSXQMUXMSTYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(3-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3618188.png)
![phenyl 3-({[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3618194.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B3618203.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(2,5-dimethylphenyl)ethanone](/img/structure/B3618207.png)

![N-(2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618234.png)
amino]benzamide](/img/structure/B3618252.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-isopropyl-4-methyl-2H-chromen-2-one](/img/structure/B3618254.png)


![ethyl 4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoate](/img/structure/B3618279.png)
amino]-N-cyclopentylbenzamide](/img/structure/B3618281.png)